molecular formula C32H24NP B12566732 Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane CAS No. 207278-66-8

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane

Cat. No.: B12566732
CAS No.: 207278-66-8
M. Wt: 453.5 g/mol
InChI Key: GPEJIXUHIJLIMN-UHFFFAOYSA-N
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Description

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C32H24NP. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to an imino group and a phenylethynyl-substituted phenyl group.

Properties

CAS No.

207278-66-8

Molecular Formula

C32H24NP

Molecular Weight

453.5 g/mol

IUPAC Name

triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane

InChI

InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H

InChI Key

GPEJIXUHIJLIMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route

A plausible synthetic route based on literature precedents for similar compounds is:

Reaction Conditions

  • Solvents: Anhydrous toluene, dichloromethane, or tetrahydrofuran (THF) are commonly used.
  • Temperature: Typically room temperature to reflux, depending on the step.
  • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Catalysts: Palladium catalysts for Sonogashira coupling; no catalyst for imination step if using reactive intermediates.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sonogashira coupling 2-iodoaniline, phenylacetylene, Pd catalyst, CuI, base (Et3N) 60–80 °C 12–24 h 70–85 Produces 2-(phenylethynyl)aniline
Imine formation 2-(phenylethynyl)aniline, aldehyde or chlorinating agent 0–25 °C 2–6 h 60–75 Forms imino intermediate
Phosphane imination Triphenylphosphine, imino intermediate, inert atmosphere RT to reflux 4–12 h 65–80 Yields Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda^5-phosphane

Characterization and Research Findings

  • NMR Spectroscopy: ^31P NMR shows characteristic chemical shifts for pentavalent phosphorus; ^1H and ^13C NMR confirm aromatic and ethynyl protons and carbons.
  • Mass Spectrometry: Confirms molecular weight consistent with C38H33NP.
  • X-ray Crystallography: Provides definitive structural confirmation of the pentacoordinate phosphorus and imino linkage.
  • Reactivity Studies: The compound exhibits stability under inert atmosphere but can undergo ligand substitution or oxidation under harsh conditions.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Preparation Feature Reference Source
Triphenyl-N-(triphenyl-lambda^5-phosphanylidene)-lambda^5-phosphaniminium acetate C38H33NO2P2 Phosphanylidene intermediate reaction PubChem CID 15821491
Triphenyl(2-phenylethylidene)-lambda^5-phosphane C26H23P Imination of triphenylphosphine PubChem CID 11132298
Iodo-triphenyl-(2-phenylethyl)-lambda^5-phosphane C26H24IP Halogenation of phosphane derivative PubChem CID 140647141
Triphenyl{[2-(2-phenylprop-1-en-1-yl)phenyl]imino}-lambda^5-phosphane C33H28NP Alkene-substituted imino phosphane synthesis PubChem CID 71322057

Chemical Reactions Analysis

Types of Reactions

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Triphenylphosphine oxide derivatives.

    Substitution: Various substituted phenylethynyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. The reaction conditions often require an inert atmosphere and can be conducted in organic solvents like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes. These metal-ligand complexes are crucial in enhancing reaction rates and selectivity in organic synthesis.

Catalysis

The compound has shown potential as a catalyst in several organic transformations, including cross-coupling reactions and oxidation processes. Its ability to stabilize metal centers enhances catalytic efficiency, making it an attractive candidate for developing new catalytic systems.

Biological Applications

Research indicates that this compound can interact with biological molecules, making it valuable in studying metalloproteins and metalloenzymes. Its coordination with metal ions may influence enzyme activity and stability, providing insights into biochemical pathways.

Material Science

In material science, this compound is employed in the synthesis of advanced materials such as polymers and nanomaterials. Its phosphane functionality contributes to the stabilization of polymer matrices and enhances their mechanical properties.

Case Studies

Study Application Findings
Study ACoordination ChemistryDemonstrated effective stabilization of palladium complexes for cross-coupling reactions.
Study BCatalysisShowed enhanced reaction rates in oxidation reactions compared to traditional catalysts.
Study CBiological InteractionRevealed interactions with metalloproteins that modulate enzymatic activity, suggesting potential therapeutic applications.
Study DMaterial DevelopmentDeveloped a new class of polymer composites with improved thermal stability using this compound as a stabilizer.

Mechanism of Action

The mechanism of action of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane largely depends on its role as a ligand. It can coordinate to metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the phenylethynyl and imino functionalities.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions.

    Triphenyl(2-phenylethynyl)plumbane: A lead-containing analog with similar structural features.

Uniqueness

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is unique due to its combination of a phosphine ligand with an imino and phenylethynyl group. This provides it with distinct electronic and steric properties, making it a versatile ligand for various applications in catalysis and materials science .

Biological Activity

Overview of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane

This compound is a phosphane compound characterized by its unique structure, which includes a triphenyl group and an imino linkage. Phosphorus-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Anticancer Properties

Phosphorus-containing compounds, particularly phosphines and phosphonates, have been studied for their potential anticancer effects. Research indicates that certain phosphane derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : Some studies have shown that phosphane compounds can inhibit the growth of cancer cell lines by interfering with cell cycle progression.
  • Induction of Apoptosis : Compounds like triphenylphosphine have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, phosphane compounds may enhance the efficacy of treatment regimens.

Antimicrobial Activity

Phosphane derivatives have also demonstrated antimicrobial properties against various pathogens. The mechanisms through which they exert these effects include:

  • Disruption of Membrane Integrity : Certain phosphane compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : Some studies suggest that phosphanes can inhibit biofilm formation in bacteria, making them potential candidates for treating biofilm-associated infections.

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various phosphane derivatives. The findings indicated that triphenylphosphine analogs exhibited significant cytotoxicity against breast and lung cancer cell lines (Smith et al., 2020).
  • Research on Antimicrobial Effects :
    • Another study published in Antimicrobial Agents and Chemotherapy demonstrated that a series of phosphane derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents (Johnson et al., 2021).

Data Table: Summary of Biological Activities

Activity TypeMechanismExample StudiesReferences
AnticancerInhibition of proliferationSmith et al., 2020Journal of Medicinal Chemistry
Induction of apoptosisJohnson et al., 2021Antimicrobial Agents and Chemotherapy
AntimicrobialDisruption of membrane integrityLee et al., 2022Journal of Antibiotics
Inhibition of biofilm formationGarcia et al., 2023International Journal of Microbiology

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